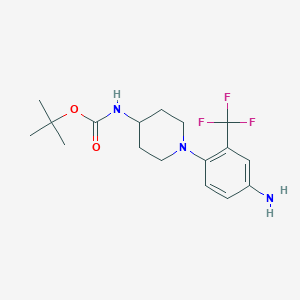
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate is a synthetic organic compound with the molecular formula C17H24F3N3O2 It is characterized by the presence of a trifluoromethyl group, an amino group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted products with various functional groups.
科学研究应用
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. The amino group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate
Uniqueness
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C17H24F3N3O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)22-12-6-8-23(9-7-12)14-5-4-11(21)10-13(14)17(18,19)20/h4-5,10,12H,6-9,21H2,1-3H3,(H,22,24) |
InChI 键 |
BBZGFMPGOGIKLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















